molecular formula C22H19FN4O2 B2697074 N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260914-52-0

N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No. B2697074
CAS RN: 1260914-52-0
M. Wt: 390.418
InChI Key: BYCICXZOYNFQHW-UHFFFAOYSA-N
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Description

The compound “N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide” is a complex organic molecule. It contains several functional groups including an amide group, a pyrrole ring, an oxadiazole ring, and aromatic rings with fluorine and methyl substituents .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the amide group could result in the formation of hydrogen bonds, influencing the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amide group might be hydrolyzed under acidic or basic conditions. The aromatic rings could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups and aromatic rings could affect its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Organic Synthesis and Structural Analysis

This compound and its derivatives are synthesized through complex organic synthesis methods. One study details the radiosynthesis of a related compound, [18F]DPA-714, a selective radioligand for imaging the translocator protein (18 kDa) with PET, showcasing the utility of such compounds in developing diagnostic tools (Dollé et al., 2008). Another study focuses on the synthesis and structural elucidation of a derivative, highlighting the methods for obtaining crystals suitable for X-ray diffraction, which is crucial for understanding the molecular structure (Wei‐Lin Ding et al., 2006).

Biological Evaluation and Potential Therapeutic Applications

Several studies involve the synthesis of novel compounds with this chemical backbone to explore their biological activities. For instance, compounds with modifications on this core structure have been synthesized and evaluated for anti-inflammatory activity, showing significant effects in some derivatives (K. Sunder & Jayapal Maleraju, 2013). This suggests potential therapeutic applications in treating inflammation-related disorders.

Imaging and Diagnostic Applications

The synthesis and evaluation of related compounds, such as [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for the study of the peripheral benzodiazepine receptor using positron emission tomography (PET), indicate the relevance of this chemical structure in developing imaging agents for neurodegenerative disorders (C. Fookes et al., 2008). Such agents can help in early diagnosis and monitoring of diseases like Alzheimer's.

Antimicrobial Activity

Research on derivatives incorporating the oxadiazole moiety, akin to the core structure of interest, has shown antimicrobial properties, suggesting potential utility in developing new antimicrobial agents (S. Bondock et al., 2008). This opens avenues for the use of such compounds in combating microbial resistance.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c1-14-5-3-6-15(2)20(14)24-19(28)13-27-12-4-7-18(27)22-25-21(26-29-22)16-8-10-17(23)11-9-16/h3-12H,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCICXZOYNFQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

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